o-Toluoyl-5-hydroxy Omeprazole

Descripción general

Descripción

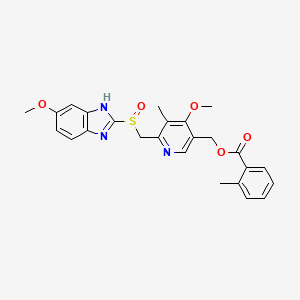

o-Toluoyl-5-hydroxy Omeprazole: is a chemical compound with the molecular formula C25H25N3O5S and a molecular weight of 479.55 g/mol . It is an intermediate in the preparation of Omeprazole metabolites . Omeprazole is a well-known proton pump inhibitor used to treat various gastric acid-related disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluoyl-5-hydroxy Omeprazole involves several steps, starting from the appropriate benzimidazole and pyridine derivatives. The key steps include:

Formation of the Benzimidazole Core: This involves the condensation of o-toluidine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Pyridine Ring: This step involves the coupling of the benzimidazole core with a pyridine derivative using a suitable coupling reagent.

Hydroxylation and Toluoylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: o-Toluoyl-5-hydroxy Omeprazole can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzimidazole and pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: o-Toluoyl-5-hydroxy Omeprazole is used as an intermediate in the synthesis of various Omeprazole metabolites, which are important for studying the metabolism and pharmacokinetics of Omeprazole .

Biology and Medicine: The compound is used in research to understand the metabolic pathways of Omeprazole and its effects on gastric acid secretion. It is also used in the development of new proton pump inhibitors with improved efficacy and safety profiles .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of Omeprazole and its derivatives. It is also used in the development of new drugs targeting gastric acid-related disorders .

Mecanismo De Acción

o-Toluoyl-5-hydroxy Omeprazole exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The compound targets the proton pump by binding to the cysteine residues, leading to the inactivation of the enzyme .

Comparación Con Compuestos Similares

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Uniqueness: o-Toluoyl-5-hydroxy Omeprazole is unique due to its specific structural modifications, which make it an important intermediate in the synthesis of Omeprazole metabolites. These modifications allow for the study of the metabolic pathways and the development of new derivatives with potentially improved therapeutic effects .

Actividad Biológica

o-Toluoyl-5-hydroxy Omeprazole is a derivative of the widely used proton pump inhibitor (PPI) Omeprazole. This compound has garnered attention in pharmacological research due to its unique structural modifications that enhance its biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.

This compound functions primarily as an inhibitor of the H+/K+ ATPase enzyme located in the gastric parietal cells. By inhibiting this proton pump, the compound effectively reduces gastric acid secretion, which is beneficial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The structural modifications present in this compound contribute to its potency and specificity compared to other PPIs like Omeprazole and Esomeprazole .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes extensive metabolism, primarily via cytochrome P450 enzymes CYP2C19 and CYP3A4. Studies have shown that the formation of 5-hydroxyomeprazole is significantly influenced by genetic polymorphisms in these metabolic pathways, leading to variations in drug efficacy among different populations .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (Healthy Metabolizers) | 0.9 ± 0.2 hours |

| Half-life (Poor Metabolizers) | 2.5 ± 0.4 hours |

| AUC Ratio (Omeprazole to 5-Hydroxyomeprazole) | Varies significantly based on metabolism type |

Biological Activity

Research has demonstrated that this compound exhibits a broad spectrum of biological activities beyond its role as a proton pump inhibitor. It has been studied for its potential anticancer properties, particularly due to the benzimidazole moiety present in its structure. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for cancer therapy .

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers. For example, a derivative demonstrated IC50 values of 2.95 μmol/L against ovarian cancer cells, indicating significant cytotoxic effects .

- Gastroprotective Effects : The compound has also been evaluated for its gastroprotective effects in animal models, showing promise in reducing gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound may offer additional benefits in managing gastric mucosal integrity .

Comparative Analysis with Other Compounds

This compound's unique structural characteristics allow it to be compared with other PPIs such as Lansoprazole and Esomeprazole:

Table 2: Comparison of Proton Pump Inhibitors

| Compound | Mechanism of Action | Key Differences |

|---|---|---|

| This compound | H+/K+ ATPase Inhibition | Enhanced potency due to structural modifications |

| Omeprazole | H+/K+ ATPase Inhibition | Parent compound with broader metabolism |

| Lansoprazole | H+/K+ ATPase Inhibition | Different pharmacokinetic profile |

| Esomeprazole | H+/K+ ATPase Inhibition | S-enantiomer with improved efficacy |

Propiedades

IUPAC Name |

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBBKVJRGFSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676164 | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-79-4 | |

| Record name | [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120003-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.